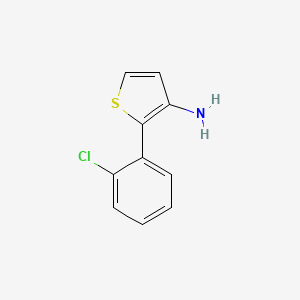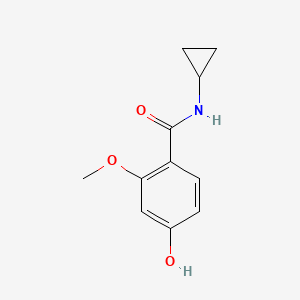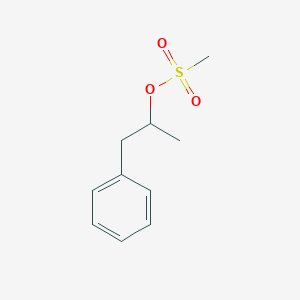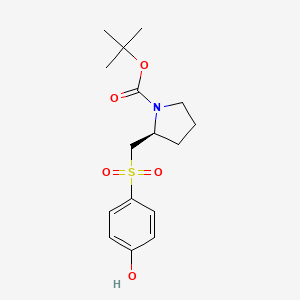
2-(2-Chlorophenyl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)thiophen-3-amine is an organic compound with the molecular formula C10H8ClNS It consists of a thiophene ring substituted with an amine group at the 3-position and a chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amination of 2-(2-Chlorophenyl)thiophene: : One common method involves the amination of 2-(2-chlorophenyl)thiophene. This can be achieved through a nucleophilic substitution reaction where the chlorine atom is replaced by an amine group. The reaction typically requires a strong base such as sodium hydride (NaH) and an amine source like ammonia or an amine derivative.
-
Palladium-Catalyzed Amination: : Another method involves the use of palladium-catalyzed amination. This process uses a palladium catalyst, a ligand, and a base to facilitate the coupling of an amine with 2-(2-chlorophenyl)thiophene. The reaction conditions often include heating the mixture under an inert atmosphere.
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)thiophen-3-amine may involve large-scale versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(2-Chlorophenyl)thiophen-3-amine can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
-
Reduction: : Reduction reactions can convert the compound into its corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
-
Substitution: : The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions. For example, the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, ethanol or ether as solvents.
Substitution: NaH, ammonia, palladium catalysts, ligands like triphenylphosphine (PPh3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amine derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorophenyl)thiophen-3-amine has several applications in scientific research:
-
Medicinal Chemistry: : It is investigated for its potential as a pharmacophore in drug design. Its structure allows for modifications that can lead to the development of new therapeutic agents.
-
Materials Science: : The compound is used in the synthesis of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding. Its unique structure makes it a valuable tool for understanding biological mechanisms.
-
Industrial Applications: : The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)thiophen-3-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity.
In materials science, the compound’s electronic properties are crucial. The thiophene ring contributes to the conjugated system, allowing for efficient charge transport. This makes it suitable for use in electronic devices where conductivity and stability are essential.
Comparison with Similar Compounds
2-(2-Chlorophenyl)thiophen-3-amine can be compared with other thiophene derivatives and chlorophenyl compounds:
Thiophene-2-amine: Lacks the chlorophenyl group, resulting in different reactivity and applications.
2-(2-Bromophenyl)thiophen-3-amine:
2-(2-Chlorophenyl)thiophene: Lacks the amine group, making it less versatile in certain chemical reactions.
The presence of both the chlorophenyl and amine groups in this compound makes it unique, offering a combination of reactivity and stability that is valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H8ClNS |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)thiophen-3-amine |
InChI |
InChI=1S/C10H8ClNS/c11-8-4-2-1-3-7(8)10-9(12)5-6-13-10/h1-6H,12H2 |
InChI Key |
BJUANYQLJXMMIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CS2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Propyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12073133.png)
![2'-Deoxyuridine-5'-[(a,b)-methyleno]triphosphate sodium salt-10 mM aqueous solution](/img/structure/B12073149.png)
